1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone
Description
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is a ketone derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) linked to a 4-bromophenyl group via an ethanone bridge. For instance, ezetimibe (a related azetidin-2-one derivative) is a cholesterol absorption inhibitor . The 4-bromophenyl moiety, common in bioactive molecules, enhances lipophilicity and may influence membrane permeability or receptor binding.
Properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-2-9(3-5-10)8-11(14)13-6-1-7-13/h2-5H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECFPYDKGZGGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-bromobenzoyl chloride+azetidinetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the 4-bromophenyl group serves as an electrophilic site for substitution reactions.
Key Reactions:
-
Amine Substitution: Reacts with primary/secondary amines (e.g., piperidine, morpholine) under basic conditions to form aryl amine derivatives.
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Suzuki Coupling: Participates in palladium-catalyzed cross-coupling with boronic acids to form biaryl derivatives.
Representative Conditions:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Amine Substitution | Piperidine, K₂CO₃, DMF, 80°C, 12 h | 72% | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100°C | 65% |
Azetidine Ring Reactivity
The strained four-membered azetidine ring undergoes ring-opening and functionalization reactions.
Ring-Opening Reactions
-
Acid-Catalyzed Hydrolysis: Reacts with HCl (aq.) to yield γ-chloroamine derivatives.
-
Nucleophilic Attack: Reacts with Grignard reagents (e.g., MeMgBr) to form ring-opened tertiary alcohols.
Experimental Data:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6 h | γ-Chloroamine derivative | 58% | |
| Grignard Addition | MeMgBr, THF, 0°C → RT, 2 h | Tertiary alcohol | 81% |
Aza-Michael Addition
The secondary amine in the azetidine ring participates in conjugate additions. For example, reaction with acrylonitrile forms β-cyanoethylated derivatives:
textReaction: 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone + acrylonitrile → β-cyanoethylated product Conditions: DBU, CH₃CN, 65°C, 4 h Yield: 64% [2]
Ketone Functional Group Reactivity
The ethanone group undergoes typical carbonyl reactions:
Reduction
-
NaBH₄ Reduction: Reduces the ketone to a secondary alcohol.
-
LiAlH₄ Reduction: Yields the corresponding alkane.
Comparison of Reducing Agents:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | Secondary alcohol | 89% | |
| LiAlH₄ | THF, reflux, 3 h | Alkane | 76% |
Condensation Reactions
-
Forms Schiff bases with primary amines (e.g., aniline) under acidic conditions.
Optimization of Reaction Conditions
Studies highlight the impact of catalysts and bases on reaction efficiency:
Example: Catalyst Screening for Aza-Michael Addition
| Entry | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1 | DBU | CH₃CN | 65°C | 64% | |
| 2 | Cs₂CO₃ | CH₃CN | 65°C | 52% | |
| 3 | K₃PO₄ | CH₃CN | 65°C | 48% |
Stability and Side Reactions
-
Thermal Degradation: Decomposes above 200°C, forming bromobenzene and azetidine fragments.
-
Oxidative Side Reactions: Prolonged exposure to KMnO₄ oxidizes the azetidine ring to a lactam (observed in related compounds) .
Comparative Reactivity with Analogues
| Compound | Bromophenyl Reactivity | Azetidine Ring Stability | Ketone Reactivity |
|---|---|---|---|
| 1-(Azetidin-1-yl)-2-phenylethanone | Low (no Br) | Moderate | High |
| 1-(Piperidin-1-yl)-2-(4-bromophenyl)ethanone | High | High (6-membered ring) | High |
Scientific Research Applications
Activity Against Bacterial and Fungal Strains
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone has shown promising antimicrobial properties. In a study evaluating various azetidinone derivatives, compounds containing the azetidine moiety exhibited significant antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined using broth dilution methods, revealing that certain derivatives had MIC values comparable to standard antibiotics like chloramphenicol .
Table 1: Antimicrobial Activity of Azetidinone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
|---|---|---|---|---|
| 9e | B. subtilis | 32 | Aspergillus niger | 64 |
| 9g | S. aureus | 16 | Candida albicans | 32 |
| 9a | P. aeruginosa | 64 | Trichophyton rubrum | 128 |
Cytotoxicity Against Cancer Cell Lines
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, notably the MCF-7 breast cancer cell line. In vitro assays demonstrated that certain derivatives achieved high percentages of cell inhibition, suggesting their potential as anticancer agents .
Table 2: Cytotoxicity of Azetidinone Derivatives on MCF-7 Cell Line
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| AZ-5 | 0.1 | 93.28 |
| AZ-10 | 0.5 | 90.56 |
| AZ-14 | 1.0 | 89.84 |
| AZ-19 | 2.0 | 94.76 |
Case Study: Antimicrobial Efficacy
In a systematic evaluation of various azetidinone derivatives, researchers synthesized multiple compounds and tested them against a panel of bacterial and fungal strains. The study identified lead compounds with remarkable antimicrobial activity, leading to further investigations into their structure-activity relationships (SAR). The findings underscored the importance of specific functional groups in enhancing biological activity .
Case Study: Anticancer Activity
Another study focused on the anticancer potential of azetidinone derivatives against MCF-7 cells. Researchers utilized MTT assays to quantify cell viability and established that certain modifications to the azetidine structure significantly improved cytotoxicity. This work not only highlighted the therapeutic potential of these compounds but also provided insights into their pharmacological profiles .
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone with structurally analogous ethanone derivatives, focusing on substituents, synthesis, and properties:
Key Observations:
Substituent Effects on Reactivity and Yield: Halogenated derivatives (e.g., 4-bromophenyl) often exhibit reduced reactivity compared to electron-rich substituents. For example, halogenated ketoximes yielded 76–80% in sulfonylation reactions , whereas non-halogenated analogs achieved up to 92% . Bulky heterocycles (e.g., tetrazole-thioether in ) or multi-step syntheses (e.g., pyrazole-imidazole in ) resulted in lower yields due to steric or mechanistic complexity.
Structural and Functional Comparisons: Azetidine vs. Piperazine/Sulfonyl Groups: The azetidine ring introduces conformational strain (four-membered ring) compared to the flexible piperazine or planar sulfonyl groups. This strain may enhance target binding specificity but reduce synthetic accessibility.
Biological Activity Trends :
- Sulfonyl and piperazine derivatives (e.g., ) demonstrated antiproliferative activity, suggesting that electron-withdrawing groups enhance cytotoxicity.
- Dibromobenzimidazole derivatives (e.g., ) showed cytotoxic activity, likely due to halogen-mediated DNA intercalation or enzyme inhibition.
Physical Properties :
- Melting points correlate with molecular symmetry and intermolecular interactions. For instance, piperazine-sulfonyl derivatives (154–156°C, ) exhibited higher melting points than less polar analogs.
Research Implications and Gaps
- Comparative Analysis : Further studies should explore substituent effects on solubility, bioavailability, and target engagement to refine structure-activity relationships.
Biological Activity
1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone is a compound characterized by its unique azetidine ring and a bromophenyl group, which contribute to its potential biological activities. The molecular formula of this compound is C₁₁H₁₂BrNO, with a molecular weight of 254.13 g/mol, and it is identified by the CAS number 1387381-12-5. This article explores the biological activities associated with this compound, including anticancer, antimicrobial, and antioxidant properties.
Structural Features
The structural components of this compound play a vital role in its biological activity:
- Azetidine Ring : This four-membered ring is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Bromophenyl Group : The presence of the bromine atom enhances the compound's reactivity and may influence its interaction with biological targets.
Anticancer Activity
Research indicates that azetidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, particularly breast cancer cells (MCF-7). For instance, several synthesized derivatives demonstrated cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM) compared to standard drugs like doxorubicin .
Table 1: Cytotoxic Effects of Azetidine Derivatives on MCF-7 Cells
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| AZ-5 | 0.1 | 93.28% |
| AZ-9 | 0.5 | 90.56% |
| AZ-10 | 1 | 93.14% |
| AZ-14 | 2 | 89.84% |
| AZ-19 | 0.5 | 94.76% |
Antimicrobial Activity
The antimicrobial potential of azetidine derivatives has been extensively studied. Compounds containing the azetidine structure have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) such as bromine at specific positions enhances antibacterial activity .
Table 2: Antimicrobial Activity of Azetidine Derivatives
| Compound | Target Bacteria | Activity |
|---|---|---|
| AZ-5 | E. coli | Moderate |
| AZ-10 | S. aureus | High |
| AZ-19 | P. mirabilis | Significant |
Antioxidant Activity
The antioxidant properties of azetidine derivatives have also been investigated, revealing their potential to scavenge free radicals and mitigate oxidative stress in biological systems . The introduction of hydroxyl or methoxy groups has been linked to enhanced antioxidant activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the substitution patterns on the azetidine ring significantly affect the biological activities of these compounds. The presence of halogens (e.g., Cl, Br) at para positions has been correlated with increased anticancer and antimicrobial activities .
Case Studies
Several case studies highlight the effectiveness of azetidine derivatives in clinical and laboratory settings:
- Study on MCF-7 Cells : A series of azetidine derivatives were synthesized and evaluated for their antiproliferative effects on MCF-7 cells, demonstrating significant cytotoxicity compared to standard treatments .
- Antimicrobial Testing : Various azetidine derivatives were tested against common pathogens using disc diffusion methods, revealing promising results against resistant strains .
- Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH radical scavenging assays, showing that certain derivatives possess strong antioxidant properties .
Q & A
Q. Q1. What are the common synthetic routes for 1-(Azetidin-1-yl)-2-(4-bromophenyl)ethanone, and what challenges arise in optimizing reaction yields?
A1. The synthesis typically involves coupling reactions between azetidine derivatives and 4-bromophenylacetyl precursors. A key step is the formation of the azetidine-ethanone bond, which may require nucleophilic substitution under basic conditions (e.g., NaH in THF) or transition-metal catalysis. Challenges include:
- Byproduct formation : Competing reactions, such as over-alkylation or ring-opening of the azetidine moiety, necessitate precise stoichiometric control .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency but may complicate purification due to high boiling points .
- Yield optimization : Yields often range from 40–65%, requiring iterative adjustments to temperature (e.g., 60–80°C) and catalyst loading (e.g., 5–10 mol% Pd) .
Q. Q2. How is the purity and structural integrity of this compound validated in early-stage research?
A2. Characterization employs a multi-technique approach:
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold for pharmacological studies) .
- Spectroscopy :
- Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₂BrNO; MW 260.12 g/mol) .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve discrepancies in reported biological activities of this compound derivatives?
A3. Structural elucidation via X-ray diffraction (using SHELX software) clarifies stereoelectronic effects influencing bioactivity :
Q. Q4. What experimental strategies address contradictory data in the compound’s metabolic stability assays?
A4. Discrepancies arise from assay conditions (e.g., liver microsome sources, incubation times). Mitigation strategies include:
- Standardized protocols : Use pooled human liver microsomes (HLMs) with NADPH cofactor and control for pH (7.4) and temperature (37°C) .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated or debrominated products) .
- Cross-species validation : Compare rodent vs. human microsomes to identify species-specific metabolic pathways .
Q. Q5. How can computational modeling guide the design of this compound analogs with improved selectivity?
A5.
- QSAR modeling : Train models on datasets of IC₅₀ values against off-target receptors (e.g., GPCRs) to predict selectivity .
- Docking simulations : Prioritize analogs with hydrogen-bonding interactions to conserved residues (e.g., azetidine N→His387 in kinase targets) .
- ADMET prediction : Use SwissADME or pkCSM to filter candidates with favorable permeability (LogP 2–3) and low CYP inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
